molecular formula C21H21FN4O6 B11484001 (2E)-2-[(5-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]hydrazinecarboxamide

(2E)-2-[(5-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]hydrazinecarboxamide

Cat. No.: B11484001
M. Wt: 444.4 g/mol
InChI Key: ACIOOMFYBIUQLJ-PGGKNCGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(E)-[(5-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]AMINO]UREA is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a dihydro-1,2-oxazole ring, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[(5-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]AMINO]UREA typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydro-1,2-oxazole ring, followed by the introduction of the fluorophenyl group. The benzodioxole moiety is then incorporated, and the final step involves the formation of the urea linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

[(E)-[(5-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]AMINO]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

[(E)-[(5-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]AMINO]UREA has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(E)-[(5-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]AMINO]UREA involves its interaction with specific molecular targets. The fluorophenyl group and the dihydro-1,2-oxazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • [(E)-[(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]AMINO]UREA
  • [(E)-[(5-{[3-(4-BROMOPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]AMINO]UREA

Uniqueness

[(E)-[(5-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]AMINO]UREA is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21FN4O6

Molecular Weight

444.4 g/mol

IUPAC Name

[(E)-[5-[[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-6,7-dimethoxy-1,3-benzodioxol-4-yl]methylideneamino]urea

InChI

InChI=1S/C21H21FN4O6/c1-28-17-14(7-13-8-16(26-32-13)11-3-5-12(22)6-4-11)15(9-24-25-21(23)27)18-20(19(17)29-2)31-10-30-18/h3-6,9,13H,7-8,10H2,1-2H3,(H3,23,25,27)/b24-9+

InChI Key

ACIOOMFYBIUQLJ-PGGKNCGUSA-N

Isomeric SMILES

COC1=C(C2=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)/C=N/NC(=O)N)OCO2)OC

Canonical SMILES

COC1=C(C2=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)C=NNC(=O)N)OCO2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.